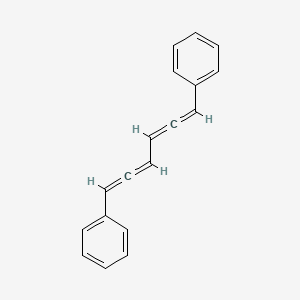
1,1'-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene is an organic compound with a unique structure characterized by a hexa-1,2,4,5-tetraene core linked to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene typically involves the coupling of benzene derivatives with a hexa-1,2,4,5-tetraene precursor. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired product under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent such as toluene or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for 1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the tetraene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Hexatetraene: A simpler compound with a similar tetraene core but lacking the benzene rings.
Benzene: A fundamental aromatic compound that shares the benzene ring structure.
Pyridine: An aromatic heterocycle similar to benzene but containing a nitrogen atom.
Uniqueness
1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene is unique due to its combination of a tetraene core and benzene rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
Propriétés
Numéro CAS |
61423-01-6 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
InChI |
InChI=1S/C18H14/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-4,7-16H |
Clé InChI |
JDHKHJVDABGKQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C=CC=C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


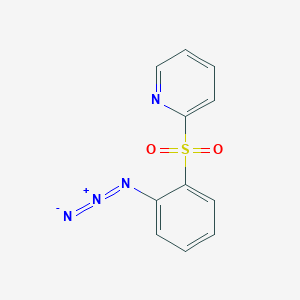
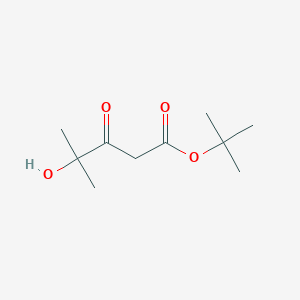
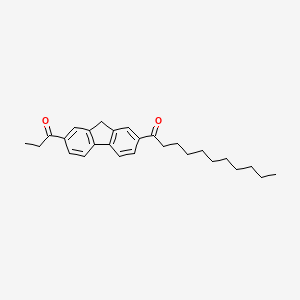
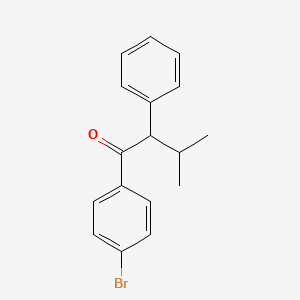
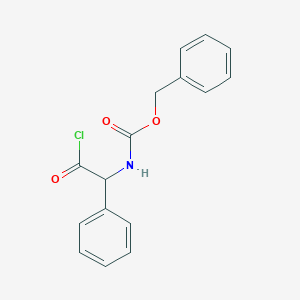
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
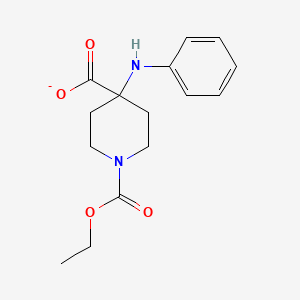
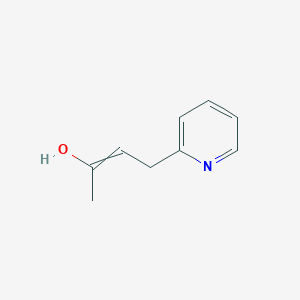
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
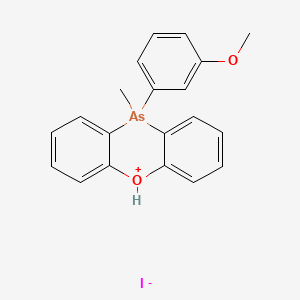


![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)

